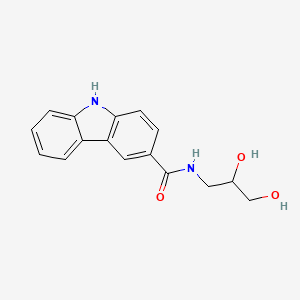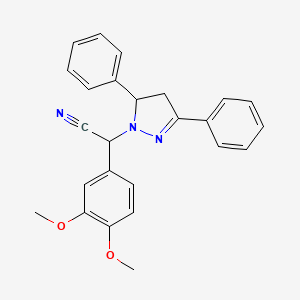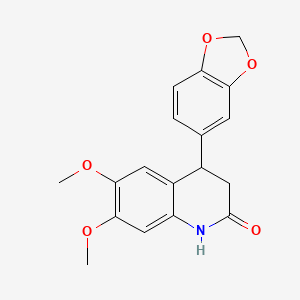![molecular formula C18H14N2O5 B11091123 (5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11091123.png)
(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrimidinetrione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the methoxyphenyl group, followed by their integration into the pyrimidinetrione core. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reactions to completion.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, specific solvents to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy in treating various diseases, exploring its mechanism of action and potential side effects.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key signaling molecules, ultimately affecting cellular function and behavior.
Comparaison Avec Des Composés Similaires
- 4-{[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]AMINO}-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-2-{[5-(4-METHOXYPHENYL]
Uniqueness: Compared to similar compounds, 5-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H14N2O5 |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14N2O5/c1-24-15-10-3-2-9-14(15)20-17(22)13(16(21)19-18(20)23)8-4-6-12-7-5-11-25-12/h2-11H,1H3,(H,19,21,23)/b6-4+,13-8+ |
Clé InChI |
SHTVFFSGJJLIFG-HDZFOZLDSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091045.png)

![8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)

![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)

![2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11091077.png)
![3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11091089.png)
![diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11091101.png)



![8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11091132.png)

